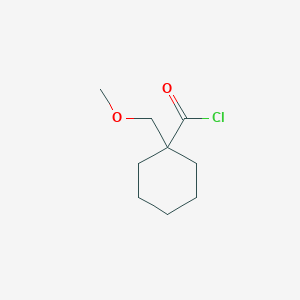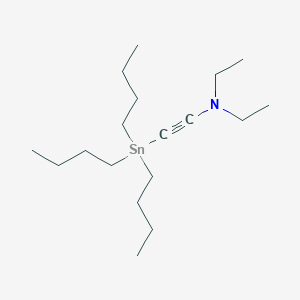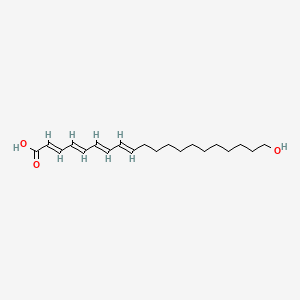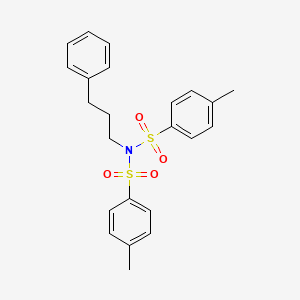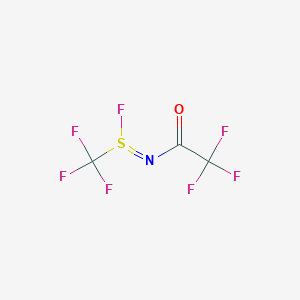
1,1,1-Trifluoro-N-(trifluoroacetyl)methanesulfinimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) is a compound that features a trifluoromethyl group, which is known for its significant impact on the physical and chemical properties of molecules. The trifluoromethyl group is highly valued in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties such as high electronegativity and hydrophobicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a reagent, which can efficiently introduce the trifluoromethyl group into aromatic and heteroaromatic systems . Another approach involves the use of cesium fluoride as the primary fluorine source, facilitating the generation of trifluoromethyl-containing anions on demand .
Industrial Production Methods
Industrial production of trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) often relies on flow chemistry techniques, which allow for the continuous synthesis of the compound. This method is more sustainable and environmentally friendly compared to traditional batch processes, as it bypasses the use of polyfluoroalkyl substances (PFAS) as reagents .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, and trifluoroiodomethane.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aromatic and heteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity and hydrophobicity of the trifluoromethyl group allow it to modulate the activity of enzymes and receptors by altering their binding affinity and stability . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include trifluoromethyltrimethylsilane, trifluoromethanesulfonyl chloride, and trifluoroiodomethane . These compounds also contain the trifluoromethyl group and are used in various chemical reactions and applications.
Uniqueness
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the trifluoromethyl and fluorosulfur groups allows for versatile chemical transformations and applications in diverse fields .
Propiedades
Número CAS |
69306-91-8 |
|---|---|
Fórmula molecular |
C3F7NOS |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[fluoro(trifluoromethyl)-λ4-sulfanylidene]acetamide |
InChI |
InChI=1S/C3F7NOS/c4-2(5,6)1(12)11-13(10)3(7,8)9 |
Clave InChI |
HLSYUWVWZOVLBK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)N=S(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


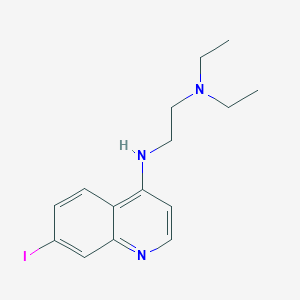
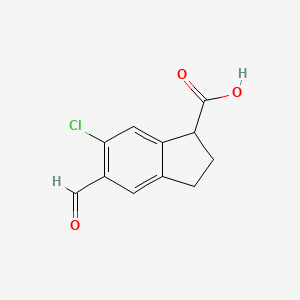
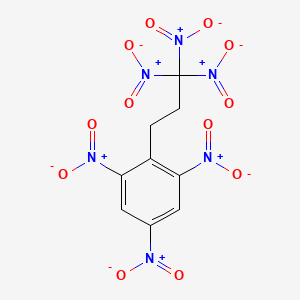
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
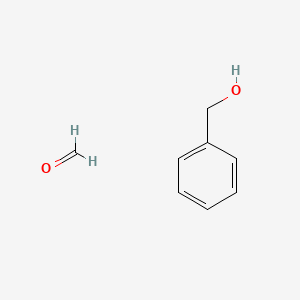
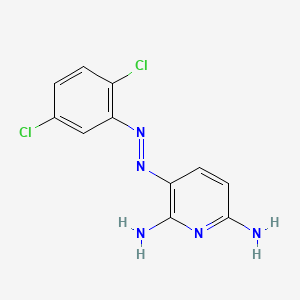
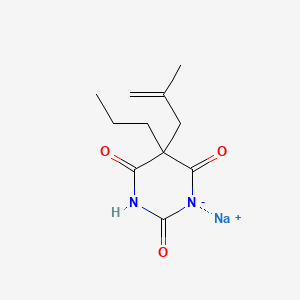
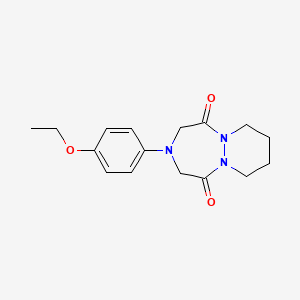
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
